BQU57

Descripción general

Descripción

BQU57 es un inhibidor de moléculas pequeñas que se dirige selectivamente a las GTPasas similares a Ras RalA y RalB. Es conocido por su capacidad de inhibir la activación de estas proteínas, que juegan un papel crucial en varios procesos celulares, incluido el crecimiento celular y la tumorigenesis . This compound ha mostrado promesa en estudios preclínicos por su potencial para inhibir el crecimiento tumoral en ciertos tipos de cáncer .

Aplicaciones Científicas De Investigación

BQU57 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Se utiliza como un compuesto de herramienta para estudiar la función de las GTPasas Ral y su papel en los procesos celulares.

Biología: Se emplea en ensayos basados en células para investigar los efectos de la inhibición de Ral sobre el crecimiento celular y las vías de señalización.

Medicina: Se explora como un posible agente terapéutico para el tratamiento de cánceres que exhiben alta actividad de Ral.

Industria: Se utiliza en el desarrollo de nuevos medicamentos dirigidos a las GTPasas Ral y las vías relacionadas.

Mecanismo De Acción

BQU57 ejerce sus efectos uniéndose selectivamente a la forma unida a GDP de RalA y RalB, evitando así su activación. Esta unión ocurre en un sitio alostérico cerca del bolsillo de unión de nucleótidos de guanina, bloqueando las proteínas en su estado inactivo. La inhibición de la activación de RalA y RalB interrumpe las vías de señalización aguas abajo que son esenciales para el crecimiento y la supervivencia celular, lo que lleva a la supresión del crecimiento tumoral .

Análisis Bioquímico

Biochemical Properties

BQU57 plays a crucial role in biochemical reactions by selectively inhibiting the activity of the GTPases RalA and RalB. These small GTPases are part of the Ras superfamily and are involved in cell signaling pathways that regulate cell proliferation, survival, and metastasis. This compound binds to the GDP-bound form of RalA and RalB, preventing their activation and subsequent interaction with effector proteins such as Ral-binding protein 1 (RALBP1) . This inhibition disrupts the signaling pathways mediated by RalA and RalB, thereby affecting various cellular functions.

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In particular, it has been demonstrated to decrease the viability of triple-negative breast cancer (TNBC) cell lines and sensitize these cells to chemotherapy . This compound inhibits the anchorage-independent growth of human cancer cell lines, such as H358 and H2122, by reducing the cellular levels of active RalA and RalB . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by targeting the Ral GTPases, which play a role in exocytosis, cell motility, and actin cytoskeletal rearrangement .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the GDP-bound form of RalA and RalB in an allosteric manner. This binding locks RalA and RalB in their inactive state, preventing their activation and interaction with downstream effector proteins . The dissociation constant (Kd) for the binding of this compound to RalB-GDP is approximately 7.7 µM . By inhibiting the activation of RalA and RalB, this compound disrupts the signaling pathways that are crucial for cell proliferation, survival, and metastasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability and can enter tumor tissues within three hours of administration . Long-term studies have shown that this compound can inhibit the growth of tumor xenografts in mice, with its effects being dose-dependent . The stability and degradation of this compound in vitro and in vivo are crucial factors that influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving human lung cancer xenografts in mice, this compound was administered at doses of 10, 20, and 50 mg/kg body weight . The compound exhibited dose-dependent inhibition of tumor growth, with higher doses resulting in more significant inhibition of RalA and RalB activation

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with the GTPases RalA and RalB. By binding to the GDP-bound form of these GTPases, this compound inhibits their activation and disrupts the downstream signaling pathways . This inhibition affects various metabolic processes, including cell proliferation, survival, and metastasis. The metabolic flux and levels of metabolites in cells treated with this compound are influenced by the disruption of Ral-mediated signaling pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to enter tumor tissues within three hours of administration and accumulate in these tissues . The transport and distribution of this compound are crucial for its localization and accumulation in target cells, which in turn influence its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily associated with its binding to the GDP-bound form of RalA and RalB. This binding occurs in the cytoplasm, where RalA and RalB are localized . The activity and function of this compound are influenced by its localization within the cytoplasm, as it targets the Ral GTPases and prevents their activation. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its subcellular localization and therapeutic effects.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

BQU57 se sintetiza a través de un proceso químico de múltiples pasos. Los pasos clave implican la formación de una estructura central de dihidropiranopiridina, seguida de la introducción de grupos funcionales que confieren su actividad biológica. La ruta sintética típicamente incluye los siguientes pasos:

Formación del núcleo de dihidropiranopiridina: Esto implica la reacción de materiales de partida apropiados en condiciones controladas para formar la estructura central.

Modificaciones del grupo funcional: Introducción de grupos amino, metilo y trifluorometilo a la estructura central para mejorar su actividad biológica.

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis probablemente involucraría reactores químicos a gran escala y procesos de purificación para garantizar un alto rendimiento y pureza. El compuesto generalmente se almacena como sólido a -20 ° C para mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

BQU57 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción en condiciones específicas.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones generalmente implican temperaturas moderadas y disolventes como el dimetilsulfóxido (DMSO).

Reacciones de oxidación: Se pueden utilizar reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones controladas.

Reacciones de reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de this compound con diferentes grupos funcionales, mientras que las reacciones de oxidación y reducción pueden modificar el estado de oxidación del compuesto .

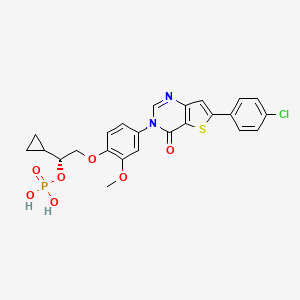

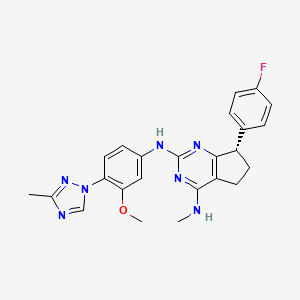

Comparación Con Compuestos Similares

BQU57 es único en su alta selectividad para las GTPasas Ral en comparación con otros compuestos similares. Algunos compuestos relacionados incluyen:

This compound destaca por su afinidad de unión específica y su efectividad en modelos preclínicos de cáncer, convirtiéndolo en una herramienta valiosa para la investigación y el desarrollo terapéutico potencial .

Propiedades

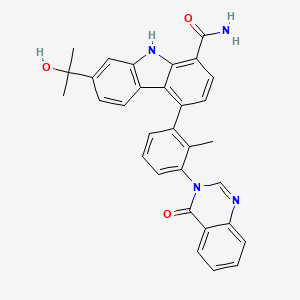

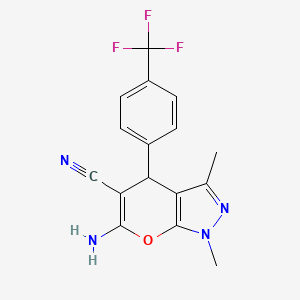

IUPAC Name |

6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4O/c1-8-12-13(9-3-5-10(6-4-9)16(17,18)19)11(7-20)14(21)24-15(12)23(2)22-8/h3-6,13H,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCMHHSFXFMZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1637739-82-2 | |

| Record name | 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of BQU57?

A1: this compound functions as a small molecule inhibitor targeting the GTPase Ral proteins, specifically RalA. [, , , ] By inhibiting RalA, this compound disrupts downstream signaling pathways crucial for tumor progression, including proliferation, survival, and metastasis. [, , ]

Q2: Which cancer types have shown sensitivity to this compound in preclinical studies?

A2: Preclinical research highlights this compound's potential in triple-negative breast cancer (TNBC). [, , ] Studies demonstrate that this compound inhibits TNBC cell growth in vitro and reduces tumor growth and metastasis in vivo, including models utilizing patient-derived xenografts. [, ]

Q3: Has this compound demonstrated synergy with existing cancer therapies?

A3: In vitro studies show a greater than additive effect when this compound is combined with paclitaxel, a chemotherapy drug, in TNBC cell lines. [] This suggests potential for combination therapies to enhance treatment efficacy.

Q4: Are there any known resistance mechanisms to this compound?

A4: While the provided research doesn't delve into specific resistance mechanisms, it highlights that RalA expression levels might predict response to chemotherapy in TNBC patients. [] Further research is needed to understand potential resistance development and identify biomarkers for treatment response.

Q5: What are the future directions for this compound research?

A5: Ongoing research focuses on:

- Molecular mechanisms: Unraveling the intricate signaling pathways regulated by RalA in tumorigenesis and metastasis. []

- Drug development: Optimizing Ral inhibitors for enhanced specificity towards RalA. []

- Clinical translation: Exploring the therapeutic potential of this compound and other Ral inhibitors in clinical trials for TNBC and potentially other cancers. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol;hydrochloride](/img/structure/B606259.png)

![(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606267.png)

![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)